molecular formula C18H18N4O3 B4436390 N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B4436390
M. Wt: 338.4 g/mol
InChI Key: ATJJIRKYPCTYMF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 2,5-dimethoxyaniline with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an alkyne derivative with an azide derivative in the presence of a copper catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves multi-step reactions that include the formation of the triazole ring. The general synthetic route includes:

  • Step 1: Formation of the triazole from appropriate azides and alkynes.
  • Step 2: Coupling of the triazole with a substituted benzamide.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Anticancer Properties

Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have evaluated various triazole derivatives for their ability to inhibit cancer cell proliferation. This compound has been tested against several human cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
MDA-MB-231 (Breast)< 10Inhibition of tubulin polymerization
A498 (Kidney)< 10Induction of apoptosis
OVCAR-3 (Ovarian)< 10Cell cycle arrest

These findings suggest that this compound could serve as a lead for developing new anticancer agents targeting microtubule dynamics.

Antimicrobial Activity

Triazole derivatives have also been studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate its potential utility as an antimicrobial agent.

Alzheimer's Disease Research

Recent studies have explored the potential of triazole derivatives in treating neurodegenerative diseases like Alzheimer's. The mechanism involves modulating neurotransmitter systems and reducing amyloid-beta aggregation. This compound is being investigated for its ability to enhance cognitive function in preclinical models.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is growing interest in the anti-inflammatory effects of this compound. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The triazole ring is known to enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide: Lacks the methyl group on the triazole ring.

    N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,4-triazol-1-yl)benzamide: Contains a different triazole isomer.

Uniqueness

N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is unique due to the presence of both the dimethoxyphenyl and methyl-triazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzamide core substituted with a 2,5-dimethoxyphenyl group and a 5-methyl-1H-1,2,3-triazole moiety. The presence of these functional groups is believed to contribute to its biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24_{24}H25_{25}N5_{5}O3_{3}S
Molecular Weight445.55 g/mol
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase (COX) enzymes. This inhibition can lead to reduced synthesis of prostaglandins, which are mediators of inflammation and pain .

Anticancer Activity

The compound has shown promise in preclinical studies against various cancer cell lines. For example, it has been evaluated for its cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant antiproliferative activity .

Case Studies

Several studies have investigated the biological activities of similar triazole derivatives:

  • Anticancer Studies : A series of triazole derivatives were synthesized and evaluated for their anticancer properties against a panel of 60 human cancer cell lines. The most potent compounds exhibited IC50_{50} values in the low micromolar range .
  • Anti-inflammatory Activity : Compounds with similar structures have been shown to possess anti-inflammatory properties through the inhibition of COX enzymes. This suggests that this compound may also exert such effects .
  • Molecular Docking Studies : Computational studies using molecular docking have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with targets involved in cancer progression and inflammation .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-11-19-21-22(12)14-6-4-13(5-7-14)18(23)20-16-10-15(24-2)8-9-17(16)25-3/h4-11H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJJIRKYPCTYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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